molecular formula C11H18O4 B6274567 1,9-dimethyl (2E)-non-2-enedioate CAS No. 13877-42-4

1,9-dimethyl (2E)-non-2-enedioate

Cat. No. B6274567
CAS RN: 13877-42-4
M. Wt: 214.3
InChI Key:
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Description

1,9-Dimethyl Methylene Blue is a basic metachromatic dye . It is a sensitive dye for the demonstration of metachromasia and can be prepared in a pure state . It is also known as 1,9-Dimethyl-Methylene Blue zinc chloride double salt .


Chemical Reactions Analysis

1,9-Dimethyl Methylene Blue zinc chloride double salt has been used for the quantification of sulfated glycosaminoglycans . It is a cationic dye that specifically binds to sulfated glycosaminoglycans (sGAG) with an absorbance at 525 nm .


Physical And Chemical Properties Analysis

Cycloalkanes, like 1,9-Dimethyl Methylene Blue, are cyclic hydrocarbons. They are also saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .

Mechanism of Action

The mechanism of action of 1,9-Dimethyl Methylene Blue involves local generation of cellular damage through photodynamic therapy as well as systemic induction of an immune response .

Safety and Hazards

According to the safety data sheet, 1,9-Dimethyl Methylene Blue zinc chloride double salt causes serious eye irritation. It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .

Future Directions

1,9-Dimethyl Methylene Blue has shown potential in the field of photodynamic therapy. It has been used in the study of hyaluronic acid and mesenchymal stem cells . It also holds great potential to combat the global threat posed by Candida auris .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,9-dimethyl (2E)-non-2-enedioate involves the condensation of two molecules of acetic acid with one molecule of 1,5-pentanediol followed by dehydration of the resulting diester to form the desired product.", "Starting Materials": [ "Acetic acid", "1,5-pentanediol" ], "Reaction": [ "Step 1: Mix 2 equivalents of acetic acid with 1 equivalent of 1,5-pentanediol in a reaction flask.", "Step 2: Heat the mixture to 80-100°C and add a catalytic amount of concentrated sulfuric acid.", "Step 3: Continue heating the mixture for 4-6 hours until the diester is formed.", "Step 4: Cool the reaction mixture and add a small amount of sodium bicarbonate to neutralize the sulfuric acid.", "Step 5: Extract the diester with an organic solvent such as diethyl ether or dichloromethane.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and filter.", "Step 7: Concentrate the organic layer under reduced pressure to remove the solvent.", "Step 8: Heat the resulting diester at 150-170°C under reduced pressure to remove water and form the desired product, 1,9-dimethyl (2E)-non-2-enedioate." ] }

CAS RN

13877-42-4

Molecular Formula

C11H18O4

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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